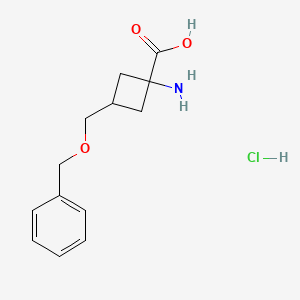

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutane amino acids typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, was achieved through nucleophilic displacement with an overall radiochemical yield of 12%, starting from benzyl bromide and epichlorohydrin (Shoup & Goodman, 1999). This process illustrates the complexity and specificity required in the synthesis of cyclobutane amino acids, suggesting similar methodologies could be applied to the synthesis of 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride.

Molecular Structure Analysis

Cyclobutane amino acids and their derivatives often exhibit unique structural features that impact their chemical behavior and potential applications. For example, the NMR structural study and DFT theoretical calculations of cyclobutane beta-peptides demonstrated the formation of strong intramolecular hydrogen bonds leading to highly rigid molecular structures (Izquierdo et al., 2005). Such studies highlight the importance of molecular structure in determining the properties and functionalities of cyclobutane-based compounds.

Chemical Reactions and Properties

Cyclobutane amino acids can undergo various chemical reactions, reflecting their versatility and potential utility in different domains. For instance, the synthesis of unnatural amino acids like 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid showcases the potential of cyclobutane amino acids in boron neutron capture therapy (BNCT) (Srivastava, Singhaus, & Kabalka, 1997). These chemical reactions are pivotal for the modification and customization of cyclobutane amino acids for specific applications.

Physical Properties Analysis

The physical properties of cyclobutane amino acids, such as solubility and stability, are crucial for their practical applications. While specific data on 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride is not available, studies on related compounds provide valuable insights. For instance, the development of water-soluble boronated amino acids for BNCT highlights the importance of solubility in biomedical applications (Das et al., 2000).

Chemical Properties Analysis

The reactivity and interaction of cyclobutane amino acids with other chemical entities define their chemical properties. The regiospecific addition of hydrazoic acid and benzylamine to cyclobutanes, for example, allows for the introduction of nitrogen nucleophiles at specific positions, facilitating the synthesis of α-amino cyclobutane carboxylic acids (Gaoni, 1988). Such reactions are essential for creating a wide range of cyclobutane-based compounds with diverse functionalities.

科学的研究の応用

Stereoselective Synthesis and Structural Study

This compound and its derivatives have been prepared through enantiodivergent synthetic sequences, leading to the stereoselective synthesis of free amino acids. The ability of the cyclobutane ring as a structure-promoting unit in these molecules has been demonstrated. Strong intramolecular hydrogen bonds form cis-fused [4.2.0]octane structural units, conferring high rigidity on these molecules in solution and in the gas phase (Izquierdo et al., 2005).

Brain Tumor Imaging Agents

Derivatives of this compound have been synthesized and evaluated as potential SPECT (Single Photon Emission Computed Tomography) brain tumor imaging agents. These derivatives entered gliosarcoma cells primarily via L-type transport and demonstrated high tumor-to-brain ratios in biodistribution studies, indicating their potential as promising radiotracers for SPECT brain tumor imaging (Yu et al., 2008).

Inhibitors of Folate Metabolism

N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid derivatives of this compound have been synthesized and evaluated as inhibitors of folate metabolism. Biochemical-pharmacological studies on these compounds helped establish the contribution of the alpha-carboxyl grouping of the glutamate moiety to the binding of methotrexate to dihydrofolate reductase (Piper et al., 1982).

PET Ligands for Tumor Detection

Analogues of this compound have been prepared for evaluating the contributions of C-3 substitution and configuration on the uptake of radiolabeled amino acids in a rodent model of brain tumors. These analogues have shown high retention of radioactivity in tumor tissue while maintaining low uptake in normal brain tissue, making them excellent candidates for imaging brain tumors (Martarello et al., 2002).

Selective Metabotropic Glutamic Acid Receptor Ligands

Cyclobutane analogues of quisqualic acid related to this compound have been synthesized and found to be selective ligands for the mGluR5a metabotropic glutamic acid receptor. These compounds stimulate phosphoinositide hydrolysis in the hippocampus but not in the cerebellum, indicating their selectivity (Littman et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c14-13(12(15)16)6-11(7-13)9-17-8-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUASDLIMGCSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)COCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)